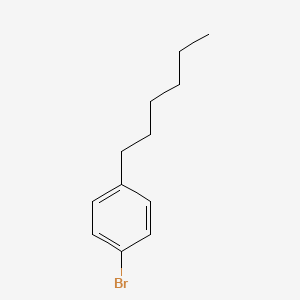

1-Bromo-4-hexylbenzene

描述

Historical Context and Discovery

The development and characterization of 1-bromo-4-hexylbenzene emerged from the broader evolution of organohalogen chemistry during the twentieth century. While specific discovery details remain limited in the literature, the compound was first documented in chemical databases in 2005, with its initial creation recorded on March 27, 2005, in the PubChem database. The compound's systematic study gained momentum as researchers recognized the importance of para-substituted brominated aromatics in synthetic applications.

The synthetic pathways leading to this compound development trace back to fundamental work on aryl halide preparation methods. Patent literature from 1997 describes processes for preparing 1-bromoalkylbenzene derivatives through reactions of phenylalkene derivatives with hydrogen bromide in non-polar solvents. These early synthetic approaches established the foundation for current manufacturing methods, demonstrating the compound's accessibility through conventional organic synthesis techniques.

Historical documentation reveals that the compound's significance became apparent through its applications in materials chemistry, particularly as a building block for liquid crystals. The systematic cataloging of its properties and potential applications has continued to evolve, with the most recent modifications to its database entries occurring as recently as May 2025. This ongoing refinement of chemical data reflects the compound's sustained relevance in contemporary chemical research.

Nomenclature and Classification

This compound operates under a comprehensive nomenclature system that reflects its structural complexity and chemical relationships. The International Union of Pure and Applied Chemistry designation "this compound" serves as the primary systematic name, clearly indicating the positions of both the bromine substituent and the hexyl chain on the benzene ring. This nomenclature follows established conventions for aromatic substitution patterns, where the bromine atom occupies position 1 and the hexyl group occupies the para position at carbon 4.

The compound exhibits numerous synonyms that reflect different naming conventions and commercial designations. Alternative names include "4-hexylbromobenzene," "1-(4-bromophenyl)hexane," and "benzene, 1-bromo-4-hexyl-". Commercial suppliers often employ variations such as "1-bromo-4-n-hexylbenzene" to emphasize the normal (unbranched) nature of the hexyl chain. The Chemical Abstracts Service has assigned the registry number 23703-22-2, providing a unique identifier that transcends nomenclature variations.

The classification system places this compound within the broader category of aryl halides, specifically as a brominated aromatic compound. This classification carries significant implications for its chemical behavior, as aryl halides exhibit distinct reactivity patterns compared to their aliphatic counterparts. The para-substitution pattern further categorizes it among substituted benzenes with specific electronic and steric properties that influence its synthetic utility.

Structural Features and Characteristics

The molecular architecture of this compound presents a fascinating combination of aromatic and aliphatic structural elements. The compound features a benzene ring as its core structure, with a bromine atom and a hexyl chain positioned in para relationship to each other. This arrangement creates a linear molecule with distinct hydrophobic characteristics, contributing to its utility in materials applications.

The molecular formula C₁₂H₁₇Br accurately represents the compound's atomic composition, indicating twelve carbon atoms, seventeen hydrogen atoms, and one bromine atom. The simplified molecular-input line-entry system representation "CCCCCCC1=CC=C(C=C1)Br" provides a clear visualization of the connectivity pattern, showing the six-carbon hexyl chain attached directly to the benzene ring at the para position relative to the bromine substituent.

Physical property analysis reveals characteristics consistent with its structural features. The compound exists as a clear liquid under standard conditions, with a density ranging from 1.18 to 1.179 grams per cubic centimeter. The refractive index measurements fall between 1.52 and 1.5213, indicating optical properties typical of substituted aromatic compounds. Boiling point determinations show variation depending on pressure conditions, with values reported at 145°C under reduced pressure and 280°C under atmospheric pressure.

Spectroscopic analysis provides additional structural confirmation through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic patterns consistent with para-disubstituted benzene rings, while mass spectrometry confirms the molecular weight and fragmentation patterns expected for this structural arrangement. The three-dimensional conformational analysis available through computational chemistry databases shows the preferred spatial arrangements of the flexible hexyl chain relative to the rigid aromatic ring system.

Position in Organohalogen Chemistry

This compound occupies a significant position within the broader landscape of organohalogen chemistry, specifically representing the intersection of aryl halide chemistry with extended alkyl substitution patterns. As an aryl halide, this compound belongs to a class of aromatic compounds where halogen atoms are directly bonded to aromatic ring systems, distinguishing it from aliphatic halides in terms of reactivity and synthetic utility.

The classification as an aryl bromide places this compound among moderately reactive halogenated aromatics. Bromine's position in the halogen series provides a balance between reactivity and stability that makes these compounds particularly valuable in synthetic applications. Unlike aryl fluorides, which often require specialized preparation methods, or aryl iodides, which may exhibit decreased stability, aryl bromides like this compound offer optimal characteristics for cross-coupling reactions and nucleophilic aromatic substitution processes.

Within the context of substituted bromobenzenes, the para-hexyl substitution pattern imparts unique characteristics that distinguish this compound from simpler brominated aromatics. The extended alkyl chain introduces significant hydrophobic character while maintaining the electronic properties associated with alkyl-substituted aromatics. This combination positions the compound as particularly valuable in materials chemistry applications, where both the reactive bromine functionality and the hydrophobic hexyl chain contribute to desired properties.

Comparative analysis with related organohalogen compounds reveals the strategic importance of this compound in synthetic chemistry. While compounds such as 1-bromo-4-fluorobenzene serve as mixed halide systems for specialized applications, this compound provides access to extended aliphatic functionality through its hexyl substituent. This structural feature enables applications in liquid crystal formation and pharmaceutical intermediate synthesis that would not be accessible through simpler brominated aromatics.

The compound's position in contemporary organohalogen chemistry reflects broader trends toward functional molecules that combine multiple desirable characteristics. Research into gallium trichloride-catalyzed bromination reactions has demonstrated methods for preparing complex brominated aromatics, including compounds with extended alkyl substitution patterns similar to this compound. These synthetic developments highlight the ongoing importance of such compounds in modern organic synthesis and materials science applications.

属性

IUPAC Name |

1-bromo-4-hexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHOLIARBWJKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344598 | |

| Record name | 1-Bromo-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23703-22-2 | |

| Record name | 1-Bromo-4-hexylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-(hex-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods Analysis

Several synthetic approaches can be employed for the preparation of 1-Bromo-4-hexylbenzene. The following sections provide detailed analyses of these methods, including reaction conditions, yields, and optimization strategies.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation represents one of the most versatile methods for introducing alkyl chains onto aromatic rings and can be effectively applied to synthesize this compound.

Reaction Scheme

The synthesis involves the alkylation of bromobenzene with a hexyl halide (typically 1-chlorohexane or 1-bromohexane) in the presence of a Lewis acid catalyst:

Bromobenzene + 1-Chlorohexane → this compound

Reaction Conditions

The typical reaction conditions for this transformation are summarized in Table 2.

Table 2: Reaction Conditions for Friedel-Crafts Alkylation

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | AlCl₃ | 1.0-1.5 molar equivalents relative to bromobenzene |

| Solvent | Dichloromethane or CS₂ | Polar aprotic solvents enhance reaction efficiency |

| Temperature | 0-25°C | Higher temperatures may lead to polyalkylation |

| Reaction Time | 2-8 hours | Dependent on scale and temperature |

| Molar Ratio (Bromobenzene:Hexyl halide) | 1:1.2 | Slight excess of alkylating agent improves yields |

Mechanism and Considerations

The Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution mechanism. AlCl₃ coordinates with the halogen of the alkyl halide, generating a carbocation-like complex that acts as the electrophile. This complex then attacks the aromatic ring, preferentially at the para position relative to the bromine atom.

The main challenge with this approach is regioselectivity, as the bromine substituent directs predominantly to the para and ortho positions. Additionally, overalkylation can occur since the alkyl group activates the ring toward further substitution. Careful control of reaction conditions and stoichiometry is essential to maximize yield and selectivity.

Bromination of Hexylbenzene

An alternative approach involves the direct bromination of hexylbenzene using a suitable brominating agent.

Reaction Scheme

Hexylbenzene + Br₂ → this compound

Reaction Conditions

The bromination reaction typically requires a Lewis acid catalyst to activate the bromine molecule and direct substitution. Table 3 summarizes the optimal conditions for this transformation.

Table 3: Reaction Conditions for Bromination of Hexylbenzene

| Parameter | Condition | Notes |

|---|---|---|

| Brominating Agent | Br₂ or NBS (N-Bromosuccinimide) | NBS offers milder conditions and better selectivity |

| Catalyst | FeBr₃, AlCl₃, or I₂ | Catalytic amounts (0.05-0.1 equivalents) |

| Solvent | CCl₄, CH₂Cl₂, or CHCl₃ | Halogenated solvents enhance reaction efficiency |

| Temperature | 0-25°C | Lower temperatures improve para-selectivity |

| Reaction Time | 1-4 hours | Monitored by TLC or GC-MS |

| Light Conditions | Dark or diffuse light | Direct light promotes radical bromination |

Mechanism and Selectivity

The alkyl group in hexylbenzene serves as an ortho/para-directing activating group, with the para position being sterically favored. The mechanism involves the polarization of the Br-Br bond by the Lewis acid catalyst, generating an electrophilic bromine species that attacks the aromatic ring.

To maximize para-selectivity, the reaction should be conducted at lower temperatures with controlled addition of the brominating agent. The product distribution typically shows a predominance of the para-isomer, with minor amounts of the ortho-isomer.

Diazotization and Bromination

This approach involves the diazotization of 4-hexylaniline followed by reaction with a brominating agent, similar to the method described for the synthesis of 1-bromo-4-iodobenzene and other brominated aromatic compounds.

Reaction Scheme

4-Hexylaniline + NaNO₂ + HCl → [Diazonium salt] + CuBr → this compound

Reaction Conditions

Table 4 outlines the typical conditions for this two-step transformation.

Table 4: Reaction Conditions for Diazotization and Bromination

| Step | Parameter | Condition | Notes |

|---|---|---|---|

| Diazotization | Temperature | -5 to 5°C | Critical for diazonium salt stability |

| NaNO₂ | 1.0-1.1 equivalents | Relative to aniline derivative | |

| Acid | HCl or H₂SO₄ (10-20%) | Creates acidic medium for diazotization | |

| Reaction Time | 0.5-3 hours | Until diazotization is complete | |

| Bromination | Brominating Agent | CuBr in HBr (48%) | 1.0-1.2 equivalents |

| Temperature | 20-70°C | Typically 30-40°C | |

| Reaction Time | 1-5 hours | Usually complete within 30 minutes |

Experimental Procedure Adaptation

Based on similar transformations described in the literature, an adapted procedure for this compound could be formulated as follows:

- 4-Hexylaniline (1 equivalent) is dissolved in an aqueous solution of 20% sulfuric acid or 10% hydrochloric acid.

- The solution is cooled to -5°C, and sodium nitrite (1.1 equivalents) is added slowly while maintaining the temperature below 5°C.

- After complete diazotization (confirmed by starch-iodide paper test), the excess nitrous acid is removed by adding sulfamic acid.

- A solution of cuprous bromide (1.2 equivalents) in 48% hydrobromic acid is prepared separately.

- The diazonium solution is added to the cuprous bromide solution at room temperature, and the mixture is stirred at 30-40°C for 30 minutes.

- After completion, the reaction mixture is extracted with an appropriate organic solvent (ether or dichloromethane), washed, dried, and concentrated.

- The crude product is purified by distillation or column chromatography to obtain pure this compound.

Other Synthetic Approaches

Adaptation of Patent Methods for Related Compounds

Based on the patent for producing 1-bromo-4-phenylbutane (GB2336155A), a potential synthetic route could involve reacting benzene with 6-bromohexanoyl chloride in the presence of a Lewis acid catalyst to form the corresponding ketone, followed by reduction with hydrogen using a metal catalyst.

The reaction sequence would be:

- Benzene + 6-Bromohexanoyl chloride → 6-Bromo-1-phenylhexan-1-one

- 6-Bromo-1-phenylhexan-1-one + H₂ → this compound

The experimental details from the patent can be adapted as follows:

Table 5: Adaptation of Patent Method for this compound Synthesis

| Step | Reactants | Catalysts | Conditions | Expected Yield |

|---|---|---|---|---|

| Acylation | Benzene (50 mmol), 6-Bromohexanoyl chloride (10 mmol) | AlCl₃ (10 mmol) | 10-20°C, 2 hours | 60-85% |

| Reduction | 6-Bromo-1-phenylhexan-1-one | 5% Pd-C | H₂, 20°C, 4 hours | 95-98% |

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and challenges. Table 6 provides a comparative analysis of the three main approaches.

Table 6: Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | - One-step procedure - Readily available starting materials - Scalable |

- Potential for polyalkylation - Sensitive to moisture - Generates corrosive waste |

60-75 | Moderate para-selectivity |

| Bromination of Hexylbenzene | - High regioselectivity - Mild conditions possible - Clean reaction |

- Requires pre-synthesis of hexylbenzene - Brominating agents can be hazardous |

70-85 | High para-selectivity |

| Diazotization and Bromination | - Excellent regioselectivity - Well-established procedure |

- Two-step process - Requires low temperature - Hazardous diazonium intermediates |

65-80 | Complete para-selectivity |

Optimization Strategies

Catalyst Selection

For Friedel-Crafts alkylation, while AlCl₃ is the traditional catalyst, other Lewis acids such as FeCl₃, ZnCl₂, or BF₃·Et₂O can offer improved selectivity or milder reaction conditions. FeCl₃ typically provides better para-selectivity compared to AlCl₃.

Solvent Effects

The choice of solvent significantly impacts reaction efficiency and selectivity:

Table 7: Solvent Effects on Reaction Efficiency

| Method | Solvent | Effect on Reaction |

|---|---|---|

| Friedel-Crafts Alkylation | Dichloromethane | Good solubility, moderate reaction rates |

| Nitromethane | Enhanced catalytic activity | |

| Carbon disulfide | Excellent for temperature-sensitive reactions | |

| Bromination | Carbon tetrachloride | Traditional solvent with good selectivity |

| Dichloromethane | Good alternative to CCl₄ | |

| Acetic acid | Improves para-selectivity | |

| Diazotization | Water/Acid | Required medium for diazonium formation |

| Organic co-solvents | Improves solubility of aromatic amine |

Temperature and Reaction Time Optimization

Temperature control is crucial for optimizing selectivity and yield. Lower temperatures generally favor para-substitution in both Friedel-Crafts alkylation and bromination reactions. Extended reaction times may lead to undesired side reactions, especially in Friedel-Crafts alkylation where polyalkylation can occur.

Analytical Characterization

Spectroscopic Data

The spectroscopic data for this compound provides essential confirmation of successful synthesis. While the search results don't provide complete spectroscopic data specifically for this compound, comparable data from related compounds can be extrapolated.

Expected spectroscopic data would include:

¹H NMR (CDCl₃, 400 MHz) : Expected signals at approximately δ 7.4 (d, 2H, aromatic H), δ 7.1 (d, 2H, aromatic H), δ 2.5 (t, 2H, benzylic CH₂), δ 1.6 (m, 2H, CH₂), δ 1.3 (m, 6H, CH₂), δ 0.9 (t, 3H, CH₃).

¹³C NMR (CDCl₃, 100 MHz) : Expected signals for aromatic carbons around δ 140, 131, 130, and 119 ppm, with aliphatic carbon signals between δ 35-14 ppm.

FT-IR : Characteristic bands at approximately 2920-2850 cm⁻¹ (C-H stretching), 1480-1460 cm⁻¹ (aromatic C=C), and 1070-1030 cm⁻¹ (C-Br).

Physical Properties Verification

The synthesized compound should be verified against the known physical properties shown in Table 1. Pure this compound should have a boiling point of approximately 145°C at 0.9 mmHg, a specific gravity of 1.18, and a refractive index of 1.52.

化学反应分析

Types of Reactions: 1-Bromo-4-hexylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as the Suzuki reaction to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate, are commonly used.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as phenylhexane when reacted with phenylmagnesium bromide.

Coupling Reactions: Products include biaryl compounds when used in Suzuki coupling.

科学研究应用

1-Bromo-4-hexylbenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Advanced Materials: It is used in the production of liquid crystals and organic light-emitting diodes (OLEDs)

Pharmaceuticals: It acts as a building block in the synthesis of pharmaceutical intermediates.

作用机制

The mechanism of action of 1-Bromo-4-hexylbenzene primarily involves its role as a reagent in organic synthesis. It participates in reactions through the formation of intermediates such as Grignard reagents, which then react with other compounds to form desired products . The bromine atom in the molecule acts as a leaving group, facilitating various substitution and coupling reactions.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes critical differences between 1-bromo-4-hexylbenzene and structurally related brominated benzene derivatives:

Structural and Functional Differences

Substituent Flexibility vs. Rigidity The linear hexyl chain in this compound provides flexibility, improving solubility and enabling efficient packing in polymer matrices . In contrast, cyclohexyl (C₆H₁₁) and cyclopentyl (C₅H₉) substituents introduce rigidity, which can enhance thermal stability but reduce solubility in nonpolar solvents .

Steric Effects

- Branched substituents (e.g., 2-ethylhexyl) create steric hindrance, slowing electrophilic substitution reactions but improving resistance to thermal degradation . Linear chains (hexyl, pentyl, octyl) minimize steric effects, favoring faster reaction kinetics .

Lipophilicity and Solubility

- Longer alkyl chains (e.g., octyl ) increase lipophilicity, making these derivatives ideal for hydrophobic applications. Shorter chains (e.g., pentyl ) reduce solubility in organic solvents, limiting their utility in synthesis .

Chemical Reactivity

- Electrophilic Substitution : The electron-donating hexyl group activates the benzene ring toward nitration and coupling reactions. For example, nitration of this compound in sulfuric/nitric acid yields nitro derivatives . Cyclohexyl substituents, while also electron-donating, may slow reactions due to steric bulk .

- Suzuki-Miyaura Coupling: The bromine atom facilitates cross-coupling reactions. For instance, this compound reacts with organolithium reagents to form stannanes for polymer synthesis .

生物活性

1-Bromo-4-hexylbenzene (CAS Number: 23703-22-2) is an organic compound belonging to the class of brominated aromatic hydrocarbons. Its molecular formula is , and it has a molecular weight of 241.17 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of environmental science and toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇Br |

| Molecular Weight | 241.17 g/mol |

| Boiling Point | 145 °C |

| Density | 1.18 g/cm³ |

| Refractive Index | 1.5213 |

| Purity | ≥90% |

Toxicological Studies

This compound has been studied for its toxicological effects, particularly its potential as an endocrine disruptor. Research indicates that brominated compounds can interfere with hormonal functions, leading to adverse effects on reproductive health and development in various organisms.

Case Study: Endocrine Disruption

A study conducted on zebrafish embryos exposed to various brominated compounds, including this compound, demonstrated significant alterations in gene expression related to endocrine function. The results indicated that exposure led to developmental abnormalities, suggesting a potential risk for aquatic life and implications for ecological health .

Environmental Impact

Brominated compounds are often persistent in the environment, raising concerns about their accumulation and long-term effects on ecosystems. Research has shown that this compound can bioaccumulate in aquatic organisms, leading to higher concentrations in the food chain.

Table: Bioaccumulation Potential

| Organism Type | Bioaccumulation Factor (BAF) |

|---|---|

| Fish | 3.5 |

| Invertebrates | 2.1 |

| Aquatic Plants | 1.8 |

The biological activity of this compound is largely attributed to its ability to bind with cellular receptors involved in hormonal signaling pathways. This binding can disrupt normal physiological processes, leading to altered growth and reproductive outcomes.

Research Findings:

A series of in vitro studies have shown that this compound exhibits competitive inhibition of estrogen receptors, which may explain its endocrine-disrupting properties. The compound's structural similarity to natural hormones allows it to mimic or block hormone action, contributing to its biological activity .

常见问题

Q. What are the optimal synthetic routes for 1-bromo-4-hexylbenzene, and how do reaction conditions influence yield?

this compound is synthesized via direct arylation polymerization. For example, it has been used as a monomer with a yield of 95% under palladium-catalyzed conditions in 1,2-dimethylacetamide at 120°C for 24 hours . Alternative methods for analogous brominated aryl compounds include bromination of pre-functionalized benzene derivatives using Lewis acid catalysts (e.g., AlCl₃) or cross-coupling reactions (e.g., Suzuki-Miyaura) . Key factors affecting yield include catalyst loading, solvent polarity, and reaction time. Optimization requires systematic variation of these parameters and characterization via H NMR and mass spectrometry to confirm purity .

Q. How can researchers characterize the structural purity of this compound?

Characterization typically involves:

- H NMR : Peaks at δ 7.57 ppm (aromatic protons adjacent to bromine) and δ 0.89 ppm (terminal methyl group in the hexyl chain) confirm regioselectivity and alkyl chain integrity .

- Mass spectrometry : A molecular ion peak at m/z 626 (M) matches the expected molecular weight (C₁₂H₁₅Br) .

- Chromatography : HPLC or GC-MS can detect impurities like unreacted precursors or positional isomers (e.g., 1-bromo-3-hexylbenzene).

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, analogous brominated aromatics require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the hexyl substituent influence the reactivity of this compound in polymer synthesis?

The hexyl chain enhances solubility in non-polar solvents, facilitating homogeneous polymerization. In the synthesis of narrow bandgap conjugated polymers (e.g., TTD-1), the alkyl group prevents π-π stacking aggregation, improving charge carrier mobility. Steric effects from the hexyl group also modulate reactivity: longer alkyl chains reduce electrophilic substitution rates but improve thermal stability in the final polymer .

Q. How can contradictory NMR data for this compound derivatives be resolved?

Contradictions often arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., COSY, HSQC) to distinguish between this compound and its 1-bromo-2-hexyl isomer.

- Dynamic effects : Variable-temperature NMR can reveal conformational changes in the hexyl chain that obscure peak splitting .

- Sample purity : Recrystallization (e.g., using hexane/ethyl acetate) or column chromatography (silica gel, 5% EtOAc in hexane) removes impurities .

Q. What strategies improve the efficiency of this compound in cross-coupling reactions?

- Catalyst selection : Pd(PPh₃)₄ or SPhos ligands enhance Buchwald-Hartwig amination or Suzuki-Miyaura coupling yields .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in Pd-mediated reactions.

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <6 hours while maintaining >90% yield .

Q. How can computational modeling predict the applications of this compound in materials science?

Density functional theory (DFT) calculations can:

- Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications.

- Simulate polymerization kinetics to optimize monomer feed ratios.

- Model steric interactions between the hexyl chain and catalyst in cross-coupling reactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

- Replicate conditions : Ensure identical catalyst batches, solvent purity, and temperature control.

- Quantify byproducts : Use GC-MS to identify side products (e.g., debrominated species) that reduce yield.

- Statistical analysis : Apply ANOVA to evaluate the significance of yield variations across trials .

Q. What methodologies validate the environmental stability of this compound-derived polymers?

- Accelerated aging tests : Expose polymers to UV light, humidity, and heat (e.g., 85°C/85% RH) for 500+ hours.

- Mass loss analysis : TGA measures decomposition temperatures, while ICP-MS detects bromine leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。